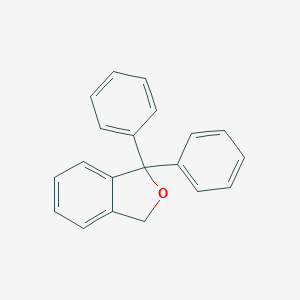
1,1-Diphenyl-1,3-dihydroisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the benzofuran family. It is known for its versatility and unique properties, making it a valuable compound in scientific research and pharmaceutical industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-1,3-dihydroisobenzofuran can be synthesized through several methods, including:
Reduction of 1,1-diphenyl-2-nitropropene: This method involves the reduction of 1,1-diphenyl-2-nitropropene to form the desired compound.
Cyclization of 2-(2-phenylethyl)phenol: This route involves the cyclization of 2-(2-phenylethyl)phenol under specific conditions to yield this compound.
Reaction of 2-hydroxybenzophenone with benzyl bromide: This method involves the reaction of 2-hydroxybenzophenone with benzyl bromide to produce the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-1,3-dihydroisobenzofuran has been extensively used in scientific research due to its unique properties. Some of its applications include:
Fluorescent Probe: It is used as a fluorescent probe for the determination of metal ions.
Chiral Auxiliary: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Ligand in Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Neuroprotective Agent: The compound has shown neuroprotective properties, making it a potential candidate for research in neurodegenerative diseases.
Antioxidant and Anti-inflammatory Agent: It exhibits antioxidant and anti-inflammatory properties, which are valuable in biomedical research.
Mecanismo De Acción
The exact mechanism of action of 1,1-Diphenyl-1,3-dihydroisobenzofuran is not fully understood. it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Additionally, the compound binds to the benzodiazepine receptor, which plays a role in regulating anxiety and sleep.
Comparación Con Compuestos Similares
1,1-Diphenyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:
1,3-Diphenylisobenzofuran: This compound is also a benzofuran derivative and shares some similar properties with this compound.
2,5-Diphenyl-3,4-benzofuran: Another benzofuran derivative with comparable chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research.
Propiedades
Número CAS |
7449-50-5 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)19-14-8-7-9-16(19)15-21-20/h1-14H,15H2 |
Clave InChI |
WCVJCIOXWMPICT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















